REACTION_SMILES
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[Br:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[C:22](=[O:23])([O-:24])[O-:25].[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([Cl:12])[c:7]([OH:11])[c:8]([Cl:10])[cH:9]1)=[O:13].[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[K+:26].[K+:27]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([Cl:12])[c:7]([O:11][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:8]([Cl:10])[cH:9]1)=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)c(O)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Cl)c(OCc2ccccc2)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |